molecular formula C64H91CoN13O16P B577063 (Carboxymethyl)cobalamin CAS No. 14517-61-4

(Carboxymethyl)cobalamin

Cat. No.: B577063
CAS No.: 14517-61-4
M. Wt: 1388.414
InChI Key: KPFAAKYTRSSOQN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Cobalamin, a water-soluble vitamin, is a complex organometallic compound essential for DNA synthesis, red blood cell formation, and neurological function . Its structure comprises a corrin ring with a central cobalt ion coordinated to a nucleotide loop and variable upper ligands (e.g., methyl, adenosyl, cyano, or hydroxyl groups) . Biologically active forms include methylcobalamin, adenosylcobalamin, hydroxocobalamin, and cyanocobalamin, each distinguished by their axial ligands . Cobalamin is synthesized exclusively by bacteria and archaea, with dietary sources including animal products, fortified foods, and certain algae . Deficiency manifests as megaloblastic anemia or neurological dysfunction and is often linked to malabsorption, dietary insufficiency, or genetic disorders .

Properties

CAS No.

14517-61-4

Molecular Formula

C64H91CoN13O16P

Molecular Weight

1388.414

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate

InChI

InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3,(H,3,4);/q;;+3/p-3

InChI Key

KPFAAKYTRSSOQN-UHFFFAOYSA-K

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)[O-].[Co+3]

Synonyms

Co-(carboxymethyl)cobalamin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cobalamin Compounds

The biological activity, stability, and applications of cobalamin derivatives vary significantly based on their ligands. Below is a comparative analysis of key forms:

Table 1: Structural and Functional Comparison of Cobalamin Derivatives

Compound Ligand Source/Production Stability Bioavailability & Role Clinical/Industrial Use
Methylcobalamin Methyl (-CH₃) Natural (diet, bacterial synthesis) Moderate Active coenzyme in methionine synthase; CNS support Treatment of neuropathy
Adenosylcobalamin 5'-Deoxyadenosyl Natural (mitochondria, bacterial synthesis) Moderate Coenzyme in mitochondrial methylmalonyl-CoA mutase Metabolic disorders
Cyanocobalamin Cyano (-CN) Synthetic (pharmaceutical production) High Prodrug; converts to active forms in vivo Supplements, injections
Hydroxocobalamin Hydroxyl (-OH) Natural (bacterial synthesis) High Binds nitric oxide; detoxification agent Cyanide poisoning, injections
Pseudocobalamin Adenine (DMB absent) Algae (e.g., Spirulina), bacteria Variable Poorly absorbed; antagonizes active cobalamin Not clinically utilized
Nitrocobalamin Nitro (-NO₂) Marine archaea, low-oxygen environments Under study Role in microbial nitrification Experimental/research use

Key Findings from Comparative Studies:

Bioavailability: Methylcobalamin and adenosylcobalamin are directly active in human metabolism, whereas cyanocobalamin requires enzymatic conversion .

Stability: Cyanocobalamin is the most stable synthetic form, making it ideal for supplements and fortified foods . Hydroxocobalamin has prolonged retention in circulation, favored for emergency treatments .

Clinical Utility: Methylcobalamin is preferred for neurological disorders due to its role in myelin synthesis . Elevated serum cobalamin levels (>1000 pmol/L) are linked to alcoholism, liver disease, or cancer, necessitating differential diagnosis .

Microbial Production: Soil and marine microbes produce diverse analogs (e.g., nitrocobalamin), suggesting ecological specialization in low-oxygen niches .

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